Defactinib-d6: A Technical Guide for Researchers
Defactinib-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Defactinib-d6. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of oncology. This document summarizes key data in structured tables, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Core Properties of Defactinib-d6
Defactinib-d6 is the deuterated analog of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). The incorporation of six deuterium atoms offers a valuable tool for metabolic and pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to altered metabolic stability.
Chemical Structure
The chemical structure of Defactinib-d6 is provided below, illustrating the positions of the six deuterium atoms on the N-methyl and methylsulfonyl groups.
Chemical Structure of Defactinib-d6
Caption: 2D chemical structure of Defactinib-d6, indicating the deuterium labeling on the N-methyl and methylsulfonyl moieties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Defactinib-d6 and its parent compound, Defactinib. The properties of Defactinib are presented as a close surrogate for Defactinib-d6, with the primary difference being the molecular weight.
| Property | Value (Defactinib-d6) | Value (Defactinib) | Reference |
| Molecular Formula | C₂₀H₁₅D₆F₃N₈O₃S | C₂₀H₂₁F₃N₈O₃S | [1] |
| Molecular Weight | 516.53 g/mol | 510.49 g/mol | [1] |
| CAS Number | 2384121-03-1 | 1073154-85-4 | [1] |
| Purity | ≥98% (Typically) | ≥95% - ≥98% | [2] |
| Solubility | - In DMSO | Soluble to 100 mM | |
| - In aqueous buffers | Sparingly soluble | [2] | |
| Storage | Store at -20°C | Store at -20°C | [1] |
| Appearance | Crystalline solid | Crystalline solid | [2] |
Mechanism of Action and Signaling Pathway
Defactinib is a small-molecule inhibitor that targets FAK, a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3] FAK is a key component of signaling pathways downstream of integrins and growth factor receptors. By inhibiting FAK, Defactinib can disrupt these signaling cascades, leading to anti-tumor and anti-angiogenic effects.[4]
The primary mechanism of action involves the inhibition of FAK autophosphorylation at the Tyr397 site.[5] This phosphorylation event is a critical step in the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases and PI3K.[6] Inhibition of this initial step leads to the downstream suppression of key signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[4]
Caption: FAK Signaling Pathway and the Point of Inhibition by Defactinib.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Defactinib-d6. These protocols are based on established methods for characterizing FAK inhibitors.
In Vitro FAK Phosphorylation Assay (Western Blot)
This protocol describes the assessment of Defactinib's ability to inhibit the autophosphorylation of FAK at Tyr397 in a cellular context.
Methodology:
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Cell Culture and Treatment:
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Plate cancer cells (e.g., MDA-MB-231, SKOV3) in 6-well plates and grow to 70-80% confluency.
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Serum-starve the cells for 12-24 hours to reduce basal FAK phosphorylation.
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Treat the cells with varying concentrations of Defactinib-d6 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1, 3, 6, 24 hours).
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Cell Lysis:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein extracts.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).
-
-
Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
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-
Data Analysis:
-
Quantify the band intensities using densitometry software.
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Normalize the phospho-FAK signal to the total FAK or loading control signal.
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Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a colorimetric assay to determine the effect of Defactinib-d6 on the viability and proliferation of cancer cells.
Methodology:
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
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-
Compound Treatment:
-
Treat the cells with a serial dilution of Defactinib-d6 (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
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-
MTT/MTS Reagent Addition:
-
Signal Measurement:
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Data Analysis:
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Subtract the background absorbance from all readings.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
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Immunofluorescence Staining for FAK Localization
This protocol describes a method to visualize the subcellular localization of FAK and its phosphorylated form in response to Defactinib-d6 treatment.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with Defactinib-d6 or DMSO as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
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-
Blocking and Antibody Staining:
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
Incubate the cells with the primary antibody against total FAK or phospho-FAK (Tyr397) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
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-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular localization and intensity of the FAK signal.
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Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of Defactinib-d6.
Caption: A Representative Preclinical Experimental Workflow for a Kinase Inhibitor.
Conclusion
Defactinib-d6 represents a valuable chemical probe for investigating the pharmacokinetics and metabolism of Defactinib. Its mechanism of action as a potent FAK inhibitor provides a strong rationale for its continued investigation in oncology. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other FAK inhibitors. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
